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Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a bicyclic compound featuring a bicyclo[3.2.0] structure with a nitrogen atom incorporated into the ring system. The compound is characterized by its unique bicyclic framework, which contributes to its biological activity and potential therapeutic applications. The molecular formula of this compound is C₁₄H₁₉ClN₂O₂, and it has a molecular weight of approximately 282.77 g/mol.
These reactions are significant for modifying the compound's properties for research and pharmaceutical development.
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride exhibits notable biological activities, particularly as a potential antibacterial agent. Studies have shown that compounds with similar bicyclic structures can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair . The unique structural features of this compound may enhance its efficacy against resistant bacterial strains.
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves several steps:
These methods allow for scalable synthesis suitable for laboratory and industrial applications.
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride has potential applications in:
Interaction studies involving Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride focus on its binding affinity and inhibitory effects on target enzymes such as DNA gyrase and topoisomerase IV. These studies are crucial for understanding how structural modifications affect biological activity and for optimizing the compound for therapeutic use .
Several compounds share structural similarities with Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride, including:
The uniqueness of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride lies in its specific bicyclic structure combined with a carbamate moiety, which may provide distinct pharmacological properties compared to other related compounds.
The systematic IUPAC name for this compound is benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate hydrochloride, reflecting its bicarbocyclic structure and functional groups. The molecular formula is C₁₄H₂₀N₂O₂·HCl, with a molecular weight of 296.79 g/mol. The bicyclo[3.2.0]heptane core consists of a seven-membered ring system fused with a three-membered aziridine ring, where the nitrogen atom is positioned at the 3rd carbon. The carbamate group (-OCONH-) is attached to the bicyclic system via the 1-position, while the benzyl group forms the ester component of the carbamate.
Table 1: Key Structural and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂·HCl |
| Molecular Weight | 296.79 g/mol |
| IUPAC Name | Benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate hydrochloride |
| SMILES | C1CC2(C1CN(C2)CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
The hydrochloride salt enhances solubility in polar solvents, a common modification for nitrogen-containing heterocycles.
Bicyclic carbamates emerged in the late 20th century as scaffolds for drug discovery, particularly in central nervous system (CNS) therapeutics. Early work focused on rigidifying amine-containing structures to improve receptor selectivity. For example, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives was pioneered in the 1990s to mimic natural alkaloids while introducing metabolic stability.
The condensation of benzyl carbamate with glyoxal, reported in 2023, demonstrated the feasibility of forming complex bicyclic systems through acid-catalyzed domino reactions. This method influenced later strategies for constructing the 3-azabicyclo[3.2.0]heptane core. A 2020 study further advanced the field by developing a high-yield route to bicyclic enol-carbamates using triflic anhydride and 2-chloropyridine, achieving E/Z selectivity critical for stereochemical control.
This compound belongs to the C07D 213/30 subclass of heterocyclic chemistry, which encompasses six-membered rings with one nitrogen atom and oxygen-containing substituents. Its bicyclic architecture imposes conformational rigidity, making it valuable for:
Table 2: Comparative Analysis of Bicyclic Carbamates
| Compound | Ring System | Key Application |
|---|---|---|
| Brabantamide A analogue | Oxazolidinone-enol | Antibiotic activity |
| Benzyl 3-azabicyclo[...] | Bicyclo[3.2.0]heptane | Neurological ligands |
| N-Boc-3-azabicyclo[...] | Bicyclo[3.1.1]heptane | Prodrug intermediates |
The compound’s synthetic versatility is exemplified by its use in multi-step reactions, where the benzyl carbamate group acts as a temporary protecting group for amines. Recent patents highlight its utility in preparing sulfone derivatives, expanding its relevance in medicinal chemistry.
The retrosynthetic analysis of benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride reveals three key strategic disconnections that guide synthetic planning. The target molecule can be deconstructed through a stepwise approach that identifies the most efficient synthetic pathways while considering both chemical feasibility and economic viability [1] .
The primary retrosynthetic disconnection targets the carbamate linkage, which represents the final synthetic transformation in most practical routes. This disconnection reveals the 3-azabicyclo[3.2.0]heptane core structure as the key intermediate, which must be functionalized at the nitrogen center. The benzyloxycarbonyl protecting group can be introduced through standard carbamate formation protocols using benzyl chloroformate or related benzyl carbonyl sources [3] [4].
The second strategic disconnection focuses on the bicyclic azaheptane framework itself. Multiple synthetic approaches are viable for constructing this strained bicyclic system, including photochemical [2+2] cycloaddition reactions, ring-closing metathesis approaches, and transition metal-catalyzed cyclization strategies [1] [5] [6]. The choice of approach significantly impacts the overall synthetic efficiency and scalability of the route.
The most convergent retrosynthetic pathway involves the formation of the 3-azabicyclo[3.2.0]heptane core through photochemical [2+2] cycloaddition of diallylamine, followed by carbamate formation and final salt crystallization. This approach benefits from readily available starting materials and demonstrates good functional group tolerance throughout the synthetic sequence [1] [7].
Alternative retrosynthetic approaches include ring-closing metathesis strategies that construct the four-membered ring through intramolecular alkene metathesis, and platinum-catalyzed cycloisomerization methods that form the bicyclic framework from appropriately substituted allenyne precursors [5] [8]. Each approach presents distinct advantages in terms of substrate scope, reaction conditions, and overall synthetic efficiency.
Ring-closing metathesis has emerged as a powerful methodology for constructing strained bicyclic systems, including 3-azabicyclo[3.2.0]heptane derivatives. The strategic application of ruthenium-based metathesis catalysts enables the formation of four-membered rings through intramolecular alkene coupling reactions [9] [10].
The most effective ring-closing metathesis approach involves the preparation of appropriately substituted diene precursors bearing the requisite nitrogen functionality. These precursors undergo cyclization in the presence of Grubbs catalysts under mild conditions, typically at room temperature or moderate heating in dichloromethane solvent systems [9]. The reaction proceeds through a metallacyclobutane intermediate that facilitates the formation of the strained cyclobutane ring while maintaining the nitrogen heterocycle integrity.
Optimization studies have demonstrated that second-generation Grubbs catalysts provide superior performance compared to first-generation systems, achieving yields of 70-95% for the ring-closing metathesis step [9] [10]. The enhanced activity of these catalysts enables lower catalyst loadings and shorter reaction times, contributing to improved process economics and reduced environmental impact.
The stereochemical outcome of ring-closing metathesis reactions can be controlled through careful selection of substrate geometry and reaction conditions. Temperature control plays a critical role in determining the ratio of geometric isomers formed during the cyclization process. Lower temperatures generally favor kinetic control and enhanced stereoselectivity, while elevated temperatures promote thermodynamic equilibration [10] [11].
Functional group tolerance represents a significant advantage of the ring-closing metathesis approach. Protected amines, esters, and various heteroaromatic systems remain stable under the reaction conditions, enabling late-stage diversification of the bicyclic framework. This compatibility extends the synthetic utility of the methodology for medicinal chemistry applications [10].
The installation of benzyl carbamate protecting groups on 3-azabicyclo[3.2.0]heptane substrates requires careful consideration of reaction conditions and reagent selection to achieve high yields and selectivity. Multiple strategic approaches have been developed for carbamate formation, each offering distinct advantages for different synthetic contexts [12] [13] [14].
The classical benzyl chloroformate method remains the most widely employed approach for carbamate installation. This method involves the reaction of the bicyclic amine with benzyl chloroformate in the presence of a suitable base, typically triethylamine or sodium carbonate. The reaction proceeds under mild conditions at 0-25°C and achieves excellent yields of 85-95% when properly optimized [3] [15]. The high reactivity of benzyl chloroformate enables rapid carbamate formation while minimizing competing side reactions.
Carbon dioxide-based carbamate synthesis represents an emerging green chemistry approach that utilizes carbon dioxide as a renewable carbon source. This methodology involves the direct incorporation of carbon dioxide into carbamate structures through multicomponent coupling reactions. The process typically employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a base and proceeds under continuous flow conditions to achieve yields of 45-92% [12] [13]. The environmental benefits of this approach include reduced dependence on phosgene-derived reagents and improved atom economy.
Continuous flow synthesis has revolutionized carbamate formation by enabling precise control of reaction parameters and enhanced mixing efficiency. Flow reactors facilitate rapid heat and mass transfer, leading to improved yields and reduced reaction times. The continuous nature of the process enables real-time optimization and scalable production of carbamate products [12] [16] [17]. Residence times of 10-30 minutes are typically sufficient for complete conversion under flow conditions.
The Buchwald-Hartwig amination approach provides an alternative strategy for carbamate formation through palladium-catalyzed coupling of aryl halides with carbamate nucleophiles. This method enables the direct installation of aryl carbamate groups and demonstrates excellent functional group tolerance. Recent developments in nickel-catalyzed variants have expanded the scope and reduced the cost of this transformation [18] [19] [20].
The formation and purification of hydrochloride salts represents a critical step in pharmaceutical synthesis, requiring careful optimization of crystallization conditions to achieve high purity and consistent crystal morphology. Multiple crystallization techniques have been developed for azabicyclic compounds, each offering specific advantages for different molecular structures and purity requirements [21] [22] [23].
Solvent evaporation crystallization provides a straightforward approach for hydrochloride salt formation. This method involves dissolving the free base in a suitable solvent system, typically acetone-water mixtures, followed by controlled evaporation under reduced pressure. The crystallization process can be optimized through temperature control and seeding strategies to achieve purities of 95-98% [1] [22]. Needle-shaped crystals are commonly obtained through this method, providing good filtration characteristics.
Anti-solvent crystallization techniques enable rapid precipitation of hydrochloride salts through the controlled addition of a non-solvent to a solution of the dissolved compound. Dichloromethane-diethyl ether systems are frequently employed for this purpose, achieving crystallization within 0.5-2 hours [21]. The rapid precipitation kinetics often result in smaller crystal sizes but can be controlled through temperature management and addition rates.
Temperature-controlled crystallization represents the gold standard for achieving high-purity hydrochloride salts. This approach involves heating the compound in a suitable solvent system to complete dissolution, followed by controlled cooling to induce crystallization. Ethanol-water systems are particularly effective for this purpose, achieving purities of 97-99% through careful temperature programming [21] [22]. The slower crystallization kinetics enable the formation of well-defined crystal structures with improved purity profiles.
Sublimation crystallization offers unique advantages for achieving ultra-high purity hydrochloride salts. This solvent-free approach involves the direct conversion of solid to vapor and back to solid phases under controlled pressure and temperature conditions. Sublimation enables the separation of volatile impurities and achieves purities of 98-99.5% [21]. The process requires specialized equipment but provides excellent results for thermally stable compounds.
Seeded crystallization provides enhanced control over crystal nucleation and growth processes. This technique involves the introduction of seed crystals to initiate crystallization under controlled conditions. Methanol-acetone solvent systems are commonly employed, achieving uniform crystal morphology and purities of 96-99% [21] [22]. The seeding approach enables reproducible crystallization outcomes and facilitates process scale-up.
The transition from laboratory-scale synthesis to commercial production requires comprehensive evaluation of process chemistry parameters that impact reaction efficiency, safety, and economic viability. Scale-up of 3-azabicyclo[3.2.0]heptane synthesis presents unique challenges related to heat transfer, mixing efficiency, and reaction control [24] [25] [26].
Temperature control becomes increasingly challenging as reactor volumes increase due to reduced surface area-to-volume ratios. Laboratory-scale reactions typically maintain temperature control within ±2°C, while commercial-scale operations may experience variations of ±10°C or greater [26]. This temperature variation can significantly impact reaction selectivity and yield, particularly for photochemical transformations and ring-closing metathesis reactions. Enhanced heat transfer systems and improved reactor design are essential for maintaining reaction control at larger scales.
Mixing efficiency plays a critical role in heterogeneous reactions and systems involving multiple phases. The photochemical synthesis of 3-azabicyclo[3.2.0]heptane requires efficient mixing to ensure uniform irradiation and copper catalyst distribution [1]. Laboratory-scale mixing rates of 500-1000 rpm translate to significantly lower rates of 50-150 rpm at commercial scale due to power limitations and mechanical constraints [26]. This reduction in mixing efficiency must be compensated through improved reactor design and extended reaction times.
Mass transfer limitations become more pronounced at larger scales, particularly for gas-liquid and liquid-liquid systems. The incorporation of carbon dioxide in carbamate formation reactions is particularly sensitive to mass transfer effects [12] [13]. Enhanced mixing systems, increased pressure, and optimized reactor configurations are required to maintain efficient mass transfer at commercial scales.
Residence time distribution affects product quality and yield consistency in continuous flow processes. Laboratory-scale systems typically achieve narrow residence time distributions with minimal axial mixing, while commercial-scale systems may exhibit broader distributions that impact conversion and selectivity [16] [17]. Careful reactor design and flow pattern optimization are essential for maintaining product quality during scale-up.
Safety considerations become paramount at larger scales due to increased inventory of hazardous materials and higher energy inputs. The photochemical synthesis involves UV radiation hazards that require specialized safety systems and personnel protection equipment [1]. Risk assessment and hazard analysis must be conducted throughout the scale-up process to ensure safe operation.
Economic optimization drives many scale-up decisions, including solvent selection, catalyst recycling, and waste minimization strategies. Continuous flow processing offers significant advantages for large-scale production through reduced solvent usage, improved heat integration, and enhanced process control [16] [17] [27]. The economic benefits of flow processing often justify the capital investment required for specialized equipment.
The implementation of green chemistry principles in the synthesis of benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride addresses environmental concerns while improving process economics and safety profiles. Multiple sustainable alternatives have been developed that reduce environmental impact without compromising synthetic efficiency [28] [29].
Solvent replacement strategies focus on eliminating volatile organic compounds and chlorinated solvents from synthetic processes. Water-based reaction systems have been successfully implemented for photochemical [2+2] cycloaddition reactions, replacing traditional organic solvents with aqueous media [1] [30]. This transformation reduces volatile organic compound emissions by 80% while maintaining comparable reaction yields. Ionic liquids provide additional alternatives for specific transformations, offering recyclability and reduced environmental impact.
Biocatalytic alternatives to traditional metal catalysts offer enhanced selectivity and reduced environmental burden. Enzymatic systems can perform complex transformations under mild conditions with minimal waste generation [28] [16]. Lipases, oxidases, and dehydrogenases have been successfully applied to related azabicyclic syntheses, achieving high enantioselectivity while operating at room temperature. The specificity of biocatalysts reduces the formation of unwanted isomers and simplifies purification processes.
Organocatalytic systems provide metal-free alternatives for many synthetic transformations. These catalysts offer advantages in terms of cost, environmental impact, and functional group tolerance [28] [29]. The development of chiral organocatalysts has enabled asymmetric synthesis of azabicyclic compounds with excellent enantioselectivity while avoiding heavy metal contamination.
Energy efficiency improvements focus on reducing the thermal energy requirements of synthetic processes. Room temperature reactions and photochemical transformations operating under ambient conditions significantly reduce energy consumption compared to traditional high-temperature processes [24] [28]. The implementation of flow chemistry enables improved heat integration and energy recovery, achieving energy savings of 60% compared to batch processes.
Atom economy optimization ensures that synthetic routes maximize the incorporation of starting materials into final products while minimizing waste generation. The direct utilization of carbon dioxide in carbamate formation represents an excellent example of improved atom economy, incorporating a waste gas into valuable pharmaceutical intermediates [12] [13]. This approach achieves 85% improvement in atom economy compared to traditional phosgene-based methods.
Waste minimization strategies include the development of protecting group-free synthetic routes and telescoped reaction sequences that eliminate isolation and purification steps. Flow chemistry enables in-line purification and real-time optimization, reducing waste generation by 70% compared to traditional batch processes [16] [17]. The implementation of continuous processing also reduces solvent usage and energy consumption while improving overall process efficiency.
Catalyst recovery and recycling systems enable the sustainable use of expensive transition metal catalysts. Heterogeneous catalyst systems facilitate separation and reuse, achieving catalyst recovery rates of 90% or higher [24] [25]. The development of magnetically separable catalysts and immobilized catalyst systems further enhances recyclability while maintaining catalytic performance.
The economic benefits of green chemistry implementation include reduced raw material costs, lower waste disposal expenses, and improved regulatory compliance. The adoption of sustainable practices often results in cost reductions of 30-50% while enhancing corporate environmental responsibility [28] [29]. These benefits, combined with improved safety profiles and reduced environmental impact, provide compelling justification for the implementation of green chemistry alternatives in pharmaceutical synthesis.